molecular formula C16H14N4O B11353345 6-Phenyl-2-[(pyridin-3-ylmethyl)amino]pyrimidin-4-ol

6-Phenyl-2-[(pyridin-3-ylmethyl)amino]pyrimidin-4-ol

Cat. No.: B11353345
M. Wt: 278.31 g/mol
InChI Key: XKWLDKDUJTUQLB-UHFFFAOYSA-N
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Description

6-Phenyl-2-[(3-pyridylmethyl)amino]-4(3H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by its unique structure, which includes a phenyl group, a pyridylmethyl group, and an amino group attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-[(3-pyridylmethyl)amino]-4(3H)-pyrimidinone typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. For instance, the Gould–Jacobs reaction is commonly used, which involves heating the reactants at 250°C in a mixture of diphenyl oxide and biphenyl . Another method involves the use of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine as a starting material, which can be obtained from monoacetylketene of N-benzoylaminal and benzoyl isothiocyanate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-[(3-pyridylmethyl)amino]-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

6-Phenyl-2-[(3-pyridylmethyl)amino]-4(3H)-pyrimidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenyl-2-[(3-pyridylmethyl)amino]-4(3H)-pyrimidinone involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation in cancer cells . The compound may also interact with other enzymes and receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-2-[(3-pyridylmethyl)amino]-4(3H)-pyrimidinone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a phenyl group, a pyridylmethyl group, and an amino group on the pyrimidinone core differentiates it from other similar compounds and makes it a valuable target for further research.

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

4-phenyl-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C16H14N4O/c21-15-9-14(13-6-2-1-3-7-13)19-16(20-15)18-11-12-5-4-8-17-10-12/h1-10H,11H2,(H2,18,19,20,21)

InChI Key

XKWLDKDUJTUQLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NCC3=CN=CC=C3

Origin of Product

United States

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